Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-
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Overview
Description
Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- is a chemical compound with a unique structure that combines a methanesulfonamide group with a thiazole ring and a pyrrolidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- typically involves the reaction of methanesulfonamide with a thiazole derivative that contains a pyrrolidine substituent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The thiazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted thiazole compounds.
Scientific Research Applications
Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- include:
- N-[4-Chloro-5-(1-pyrrolidinyl)-1,3-thiazol-2-yl]methanesulfonamide
- N-methyl-1-(pyrrolidin-2-yl)methanesulfonamide .
Uniqueness
What sets Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- apart from these similar compounds is its specific combination of functional groups, which can confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
828920-90-7 |
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Molecular Formula |
C8H13N3O2S2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C8H13N3O2S2/c1-15(12,13)10-8-9-6-7(14-8)11-4-2-3-5-11/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
JKEPLWIZWMOQRV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(S1)N2CCCC2 |
Origin of Product |
United States |
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